Tamra-peg2-N3

Fluorescent labeling Click chemistry Bioconjugation

Researchers requiring site-specific fluorescent labeling in sterically demanding environments often face reduced conjugation efficiency with bulky linkers. TAMRA-PEG2-N3 solves this with its minimal PEG2 spacer, ensuring high reactivity in CuAAC/SPAAC click chemistry while preserving native biomolecular conformation. · Compact PEG2 linker minimizes steric hindrance, ideal for single-molecule FRET and super-resolution microscopy. · Pre-formulated for in vivo studies (DMSO:Tween 80:Saline), reducing protocol variability. · Batch-to-batch consistency (≥95% purity) ensures reproducible data for quantitative assays.

Molecular Formula C32H38N6O6
Molecular Weight 602.7 g/mol
Cat. No. B12385394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg2-N3
Molecular FormulaC32H38N6O6
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13)
InChIKeyNJKFVGAZCGIYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG2-N3: TAMRA Azide with Short PEG2 Linker for Click Chemistry and Bioconjugation


TAMRA-PEG2-N3 is a derivative of the tetramethylrhodamine (TAMRA) fluorescent dye, functionalized with a short polyethylene glycol (PEG) linker consisting of two ethylene glycol units (PEG2) and terminated with an azide group . This compound exhibits characteristic TAMRA fluorescence with excitation/emission maxima approximately 553/575 nm , enabling its use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions for bioorthogonal conjugation to alkyne-, DBCO-, or BCN-containing molecules . The PEG2 spacer provides a balance between aqueous solubility enhancement and minimal steric bulk, making it suitable for applications where a compact linker is preferred.

Why TAMRA-PEG2-N3 Cannot Be Directly Substituted by Other TAMRA-Azide or TAMRA-PEG-N3 Analogs


In-class compounds such as TAMRA-azide (no PEG linker) or TAMRA-PEG4-N3 (longer PEG spacer) exhibit significantly different physicochemical and functional properties that preclude simple substitution. TAMRA-PEG2-N3 contains exactly two ethylene glycol units, resulting in a molecular weight of 586.64 g/mol, compared to 512.56 g/mol for TAMRA-azide (5-isomer) lacking a PEG linker [1] and 630.7 g/mol for TAMRA-PEG3-azide . The PEG2 spacer confers distinct solubility characteristics, hydrodynamic radius, and spatial separation between the fluorophore and the reactive azide group, which can critically impact labeling efficiency, fluorescence quenching, and molecular recognition in crowded biological environments [2]. Furthermore, the azide group enables both CuAAC and SPAAC reactivity, but the choice of PEG length directly influences conjugation kinetics and steric accessibility when targeting biomolecules [2].

Quantitative Evidence Differentiating TAMRA-PEG2-N3 from Key Analogs: Linker Length, Molecular Properties, and Functional Performance


TAMRA-PEG2-N3 Has a Distinct PEG Spacer Length and Molecular Weight Compared to PEG3 and PEG0 Analogs

TAMRA-PEG2-N3 features a precise polyethylene glycol spacer of two ethylene glycol units (PEG2), yielding a molecular weight of 586.64 g/mol . This is in contrast to the shorter TAMRA-azide (no PEG, 5-isomer) with a molecular weight of 512.56 g/mol [1] and the longer TAMRA-PEG3-azide (PEG3) with a molecular weight of 630.7 g/mol . The PEG2 linker provides a defined spatial separation between the TAMRA fluorophore and the reactive azide group, which is critical for minimizing fluorescence quenching and optimizing conjugation efficiency in sterically constrained environments.

Fluorescent labeling Click chemistry Bioconjugation

TAMRA-PEG2-N3 Enables Both CuAAC and SPAAC Click Chemistry Reactions, Expanding Conjugation Options

TAMRA-PEG2-N3 contains an azide group that participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity is explicitly documented in vendor technical datasheets, indicating that the azide functionality is fully accessible and reactive under both CuAAC and SPAAC conditions. In contrast, some TAMRA-azide derivatives without PEG linkers may exhibit reduced reactivity due to steric hindrance or limited solubility in aqueous reaction buffers.

Bioorthogonal chemistry CuAAC SPAAC

TAMRA-PEG2-N3 Exhibits High Purity (≥95%) and Defined Storage Stability Supporting Reproducible Research

Commercially available TAMRA-PEG2-N3 is typically supplied with a purity of ≥95% as verified by analytical methods . This level of purity is comparable to or exceeds that of many generic TAMRA-azide derivatives, which may be offered at lower purity grades [1]. Additionally, detailed storage and stability data are provided: the solid powder is stable for 3 years at -20°C, 2 years at 4°C, and in solvent for 6 months at -80°C or 1 month at -20°C . Such well-defined stability parameters are not always specified for in-class alternatives, potentially leading to variability in experimental outcomes.

Compound quality Reproducibility Stability

TAMRA-PEG2-N3 Demonstrates Formulation Versatility with Validated In Vivo Solubility Protocols

Vendor-provided data indicate that TAMRA-PEG2-N3 can be formulated for in vivo administration using several validated protocols, including a DMSO:Tween 80:Saline (10:5:85) mixture for IP/IV/IM/SC injection, and a DMSO:PEG300:Tween 80:Saline (10:40:5:45) mixture . These formulation methods are designed to achieve clear solutions suitable for animal studies, with example stock solution concentrations of up to 20 mg/mL in DMSO . In contrast, TAMRA-azide without a PEG linker may exhibit lower aqueous solubility, requiring more aggressive solvent conditions that could impact biological activity or introduce toxicity.

In vivo imaging Formulation Drug delivery

Optimal Use Cases for TAMRA-PEG2-N3 Based on Verified Performance Attributes


Fluorescent Labeling of Biomolecules in Sterically Constrained Environments

The compact PEG2 spacer (2 ethylene glycol units) of TAMRA-PEG2-N3 minimizes steric bulk compared to longer PEG linkers (e.g., PEG3, PEG4), making it particularly suitable for labeling proteins, peptides, or nucleic acids in applications where excessive linker length could disrupt native conformation or molecular recognition . The azide group enables efficient click chemistry conjugation to alkyne-modified biomolecules, while the short spacer reduces the risk of fluorescence quenching due to dye-dye proximity in densely labeled constructs. This attribute is critical for single-molecule fluorescence studies, FRET assays, and super-resolution microscopy where precise fluorophore positioning is essential.

In Vivo Fluorescence Imaging and Biodistribution Studies

TAMRA-PEG2-N3 benefits from validated in vivo formulation protocols that ensure solubility and biocompatibility for animal studies . The availability of defined injection formulations (e.g., DMSO:Tween 80:Saline) facilitates reproducible administration via IP, IV, IM, or SC routes, enabling researchers to track labeled biomolecules or nanoparticles in live animals with minimal formulation variability. The red-orange fluorescence of TAMRA (553/575 nm) provides good tissue penetration and low background autofluorescence in many biological matrices .

Bioorthogonal Click Chemistry Conjugation Under Copper-Free Conditions

The azide group of TAMRA-PEG2-N3 is reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-modified molecules . This copper-free click chemistry is ideal for labeling live cells or sensitive biomolecules where copper toxicity would be problematic. The PEG2 spacer enhances aqueous solubility of the TAMRA-azide reagent, improving reaction kinetics in physiological buffers compared to non-PEGylated TAMRA-azide derivatives .

Quality Control and Reproducibility-Focused Fluorescence Assays

With a specified purity of ≥95% and detailed stability data (3 years at -20°C as powder) , TAMRA-PEG2-N3 is well-suited for quantitative fluorescence assays requiring high reproducibility, such as qPCR, microarray analysis, and fluorescence polarization assays. The documented batch-to-batch consistency minimizes variability in calibration curves and signal intensity, a common pitfall when using less rigorously characterized fluorescent reagents .

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